A Technical Guide to the Spectroscopic Profile of Methyl imidazo[1,2-b]pyridazine-6-carboxylate
A Technical Guide to the Spectroscopic Profile of Methyl imidazo[1,2-b]pyridazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl imidazo[1,2-b]pyridazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure, appearing in a variety of biologically active molecules. A detailed understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further structural modifications in drug discovery and development. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features of this key molecule.
Introduction
The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and ligands for amyloid plaques associated with Alzheimer's disease.[2] Methyl imidazo[1,2-b]pyridazine-6-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules within this class. Its ester functionality at the 6-position provides a convenient handle for further chemical transformations, making it a valuable building block for creating libraries of potential drug candidates.
This guide is intended to be a practical resource for researchers, providing a detailed breakdown of the expected spectroscopic data for Methyl imidazo[1,2-b]pyridazine-6-carboxylate. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with related structures.
Synthesis and Methodology
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone or a related species.[2] Specifically for esters of imidazo[1,2-b]pyridazine-2-carboxylic acid, a well-established route is the cyclocondensation of 3-aminopyridazines with ethyl bromopyruvate.[3] A plausible synthetic pathway to obtain Methyl imidazo[1,2-b]pyridazine-6-carboxylate is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for Methyl imidazo[1,2-b]pyridazine-6-carboxylate.
Experimental Protocol (Hypothetical)
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Esterification: To a solution of 3-aminopyridazine-6-carboxylic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized to yield methyl 3-aminopyridazine-6-carboxylate.
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Cyclocondensation: The resulting methyl 3-aminopyridazine-6-carboxylate is dissolved in a suitable solvent, such as ethanol. An aqueous solution of chloroacetaldehyde is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography.
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Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford Methyl imidazo[1,2-b]pyridazine-6-carboxylate.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system and the methyl ester group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.0 - 8.2 | d | ~ 1.0 |
| H-3 | ~ 7.8 - 8.0 | d | ~ 1.0 |
| H-7 | ~ 7.2 - 7.4 | d | ~ 9.5 |
| H-8 | ~ 8.1 - 8.3 | d | ~ 9.5 |
| -OCH₃ | ~ 3.9 - 4.1 | s | - |
Interpretation:
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The protons on the imidazole ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of their relationship in the five-membered ring.
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The protons on the pyridazine ring (H-7 and H-8) will likely be observed as doublets with a larger coupling constant, typical for ortho-coupled protons on a six-membered aromatic ring.
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The methyl ester protons will present as a sharp singlet in the upfield region of the aromatic spectrum.
For the parent imidazo[1,2-b]pyridazine, the proton signals are reported in CDCl₃ as δ 7.79 (d, J=1.0 Hz), 7.99 (d, J=1.0 Hz), 8.30 (dd, J=4.5, 2.0 Hz), 7.00 (dd, J=10.0, 4.5 Hz), and 7.95 (dd, J=10.0, 2.0 Hz).[4] The presence of the electron-withdrawing carboxylate group at the 6-position in the target molecule is expected to deshield the adjacent protons, leading to a downfield shift of the H-7 and H-8 signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 115 - 120 |
| C-3 | ~ 125 - 130 |
| C-6 | ~ 140 - 145 |
| C-7 | ~ 120 - 125 |
| C-8 | ~ 130 - 135 |
| C-9a | ~ 145 - 150 |
| -C=O | ~ 160 - 165 |
| -OCH₃ | ~ 50 - 55 |
Interpretation:
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The carbon atoms of the imidazo[1,2-b]pyridazine core will resonate in the aromatic region of the spectrum.
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The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
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The methyl carbon of the ester group will appear in the upfield region.
The ¹³C NMR data for the parent imidazo[1,2-b]pyridazine shows signals at δ 143.10, 139.05, 133.83, 125.75, 116.76, and 116.72 ppm. The substitution with a methyl carboxylate group at C-6 will significantly influence the chemical shifts of the carbons in the pyridazine ring.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~ 1720 - 1740 | Strong |
| C-O (ester) | ~ 1200 - 1300 | Strong |
| C=N, C=C (aromatic) | ~ 1450 - 1650 | Medium to Strong |
| C-H (aromatic) | ~ 3000 - 3100 | Medium |
| C-H (aliphatic, -OCH₃) | ~ 2850 - 2960 | Medium |
Interpretation:
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The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group.
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A strong band corresponding to the C-O stretching vibration of the ester will also be present.
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Multiple bands in the 1450-1650 cm⁻¹ region will indicate the presence of the aromatic C=N and C=C bonds of the fused heterocyclic system.
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Weaker absorptions for aromatic and aliphatic C-H stretching will be observed at higher wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Monoisotopic Mass | 177.0538 Da |
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 177.
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Loss of Methoxy Group (-OCH₃): A significant fragment ion would be expected at m/z = 146, corresponding to the loss of the methoxy radical from the ester group.
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Loss of Carbon Monoxide (-CO): Subsequent loss of a carbon monoxide molecule from the [M-OCH₃]⁺ fragment could lead to a peak at m/z = 118.
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Other Fragments: Fragmentation of the imidazo[1,2-b]pyridazine ring system would lead to a complex pattern of lower mass ions.
PubChem provides a predicted collision cross-section for various adducts of Methyl imidazo[1,2-b]pyridazine-6-carboxylate, which can be useful for advanced mass spectrometry techniques.[2]
Conclusion
The spectroscopic data of Methyl imidazo[1,2-b]pyridazine-6-carboxylate, while not extensively published, can be confidently predicted and interpreted based on the well-understood spectroscopic principles and the available data for structurally related compounds. The characteristic signals in ¹H and ¹³C NMR, the prominent absorption bands in IR, and the predictable fragmentation pattern in MS provide a robust analytical toolkit for the identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers working with imidazo[1,2-b]pyridazine derivatives, facilitating their synthetic efforts and contributing to the advancement of drug discovery programs targeting this privileged scaffold.
References
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PubChem. Methyl imidazo[1,2-b]pyridazine-6-carboxylate. Available from: [Link]
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Zhang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208. Available from: [Link]
-
Garrido, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available from: [Link]
-
Sancineto, L., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. Available from: [Link]
-
Abignente, E., et al. (1987). Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives. Il Farmaco; edizione scientifica, 42(9), 619-631. Available from: [Link]
-
Yildiz, U. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available from: [Link]
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Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
